2-Ethyl-5-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-hydroxybenzaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of benzaldehyde, featuring an ethyl group at the second position and a hydroxyl group at the fifth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-5-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the Tiemann reaction, which includes refluxing phenol and sodium hydroxide dissolved in water and chloroform at 60–70°C for 1.45 hours . Another method involves the alkylation of 5-hydroxybenzaldehyde with ethyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving purification steps such as column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 2-Ethyl-5-hydroxybenzoic acid.
Reduction: 2-Ethyl-5-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Ethyl-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzaldehyde:
4-Ethyl-2-hydroxybenzaldehyde: Similar structure but with the ethyl group at the fourth position instead of the second.
Uniqueness
2-Ethyl-5-hydroxybenzaldehyde is unique due to the specific positioning of the ethyl and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.
Properties
CAS No. |
532966-77-1 |
---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-ethyl-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H10O2/c1-2-7-3-4-9(11)5-8(7)6-10/h3-6,11H,2H2,1H3 |
InChI Key |
BALPZBRZKJGPBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.